![molecular formula C11H12N2 B3008787 1-[(2-Methylphenyl)methyl]pyrazole CAS No. 1205194-49-5](/img/structure/B3008787.png)
1-[(2-Methylphenyl)methyl]pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-[(2-Methylphenyl)methyl]pyrazole" is a derivative of the pyrazole class, which is known for its significance in medicinal chemistry due to the biological activities associated with various pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The substitution at the 1-position of the pyrazole ring can significantly influence the chemical and biological properties of these compounds.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves strategies such as cyclization reactions and the use of directing groups to facilitate the formation of the pyrazole core. For instance, the synthesis of 1-arylpyrazoles as potent σ1 receptor antagonists involves the careful selection of substituents on the pyrazole ring, with a basic amine being necessary for activity . Similarly, the use of 2-aminophenyl-1H-pyrazole as a removable directing group for copper-mediated C-H amidation and sulfonamidation demonstrates the importance of functional groups in the synthesis of pyrazole derivatives .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often characterized using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. For example, the molecular structures of various pyrazole derivatives have been established through X-ray diffraction, revealing details such as the orientation of substituent rings and the presence of intermolecular interactions . These structural analyses are crucial for understanding the conformation and electronic properties of the compounds.
Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions, including oxidative cyclization, cyclocondensation, and C-H functionalization. The oxidative cyclization of 1-phenylhydrazono chromen-2-ones with copper acetate as a catalyst leads to the formation of chromeno[4,3-c]pyrazol-4-ones . The cyclocondensation reaction of (E)-ethyl 2-benzylidene-3-oxobutanoate with phenylhydrazine hydrochloride produces substituted pyrazoles . These reactions highlight the versatility of pyrazole chemistry and its potential for generating diverse compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure and substituents. These properties include solubility, crystallinity, and spectroscopic characteristics, which can be studied using various analytical techniques. For instance, the solvatochromism observed in imidazo[1,2-a]pyrazin-3(7H)-one derivatives suggests interactions with solvent molecules . The crystal packing, hydrogen bonding, and π-stacking interactions in the crystal structures of pyrazole derivatives contribute to their stability and solid-state properties . Additionally, computational studies such as DFT calculations provide insights into the electronic structure, vibrational frequencies, and chemical shifts, which are important for understanding the reactivity and interactions of these compounds .
Applications De Recherche Scientifique
Pyrazole Derivatives in Medicinal Chemistry
Pyrazole derivatives have been extensively studied for their pharmacological properties, demonstrating activities such as antiviral, antimicrobial, anticancer, anti-inflammatory, analgesic, and more. For instance, novel pyrazole derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines, identifying compounds with significant anticancer activity (Karabacak et al., 2015). These findings underscore the potential of pyrazole compounds in developing new anticancer therapies.
Pyrazole-Based Compounds in Material Science
In material science, pyrazole-based compounds have been utilized to enhance the properties of textiles. A study demonstrated the incorporation of pyrazole derivatives into cotton fabrics to impart antimicrobial properties, effectively inhibiting bacterial growth without compromising fabric strength (Nada et al., 2018). This research opens new avenues for developing functional textiles with integrated antimicrobial features.
Pyrazole Derivatives in Organic Synthesis and Catalysis
Pyrazole derivatives also play a crucial role in organic synthesis and catalysis. For instance, bulky pyrazole-based ligands were synthesized and used in palladium complexes to catalyze Suzuki–Miyaura cross-coupling reactions, demonstrating high efficiency and providing a pathway for synthesizing biaryl compounds (Ocansey et al., 2018). Such findings highlight the utility of pyrazole derivatives in facilitating complex organic reactions.
Pyrazole Compounds in Antioxidant Studies
Furthermore, pyrazole compounds have been identified as potent antioxidants. Research on novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives revealed significant antioxidant activity, pointing to the potential use of these compounds in mitigating oxidative stress-related diseases (Chkirate et al., 2019).
Orientations Futures
Pyrazole and its derivatives are gaining more attention due to their interesting pharmacological properties . They are found in several approved drugs and some bioactive natural products . A myriad number of derivatives of this small molecule have been reported in clinical and preclinical studies for the potential treatment of several diseases . This suggests that “1-[(2-Methylphenyl)methyl]pyrazole” and related compounds may have potential for future drug development.
Propriétés
IUPAC Name |
1-[(2-methylphenyl)methyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-10-5-2-3-6-11(10)9-13-8-4-7-12-13/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKULFYGDBUTPQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Methylphenyl)methyl]-1h-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

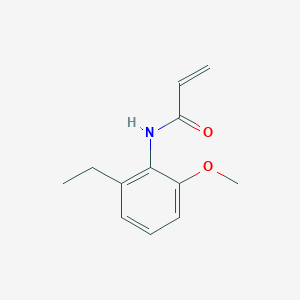
![3-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-ol](/img/structure/B3008707.png)
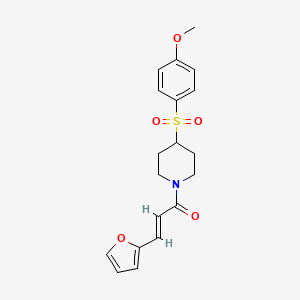
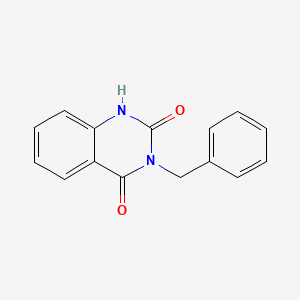
![N-(2-chlorobenzyl)-2-{1-[(3-ethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidin-4-yl}acetamide](/img/structure/B3008712.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide](/img/no-structure.png)
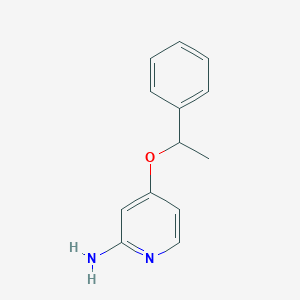
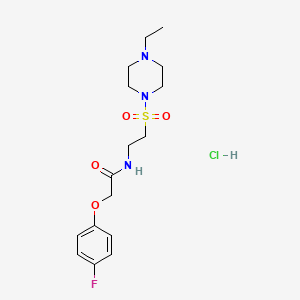
![2-(2-(4-(2-morpholino-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3008716.png)
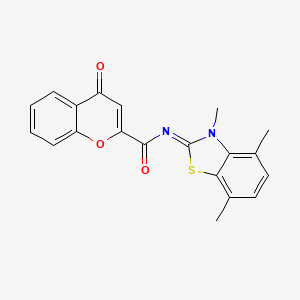
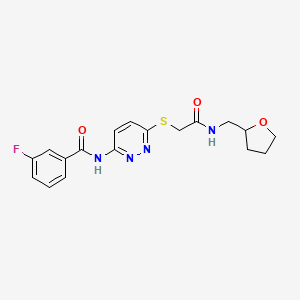
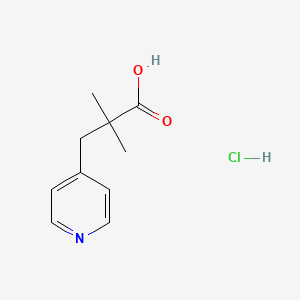
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide](/img/structure/B3008723.png)
![2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B3008726.png)